Cas no 344933-31-9 (2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid)

This compound is a protected amino acid derivative featuring an acetic acid side chain appended to a cyclohexane ring system substituted at position 4 with a tert-butoxycarbonyl-protected (Boc-protected) amino group. Its structure provides specific functionalities valuable in organic synthesis. Key advantages include the combination of carboxylic acid and secondary amine functionalities on a stable six-membered carbon ring, facilitating its use as an intermediate in peptide synthesis or other synthetic pathways where both functional groups are required. The Boc protection allows for controlled reactions and selective deprotection strategies later in synthetic sequences.
2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid structure
344933-31-9 structure
Product Name:2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
CAS No:344933-31-9
MF:C13H23NO4
MW:257.3260242939
CID:302607
PubChem ID:11253897
Update Time:2025-06-16

2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexaneacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 4-(tert-Butyloxycarbonylamino)cyclohexaneaceticacid
    • (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid
    • [4-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)cyclohexyl]acetic a cid
    • 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
    • Z1505700629
    • Butyl [(2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethyl)phenyl-3,7-dimethylnona-2,4,6,8]tetraenoate
    • 2-[cis-4-(Boc-amino)cyclohexyl]acetic Acid
    • BOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID
    • Boc-1,4-cis-ACHA-OH
    • EN300-374054
    • trans-4-tert-butoxycarbonylaminocyclohexylacetic acid
    • CS-0433809
    • AKOS015991610
    • SS-4217
    • A880471
    • SB13895
    • MFCD01862296
    • SCHEMBL697088
    • SB13896
    • A875529
    • 2-((1s pound not4s)-4-(tert-butoxycarbonylamino)cyclohexyl)acetic acid
    • CIS-2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETIC ACID
    • trans-(N-Boc-4-aminocyclohexyl)acetic Acid
    • FT-0679719
    • cis 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
    • Boc-trans-4-aminocyclohexane acetic acid
    • SCHEMBL23137760
    • A1-08473
    • Z992916242
    • Z1069141024
    • 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
    • (4-tert butoxycarbonylaminocyclohexyl)acetic acid
    • 2-(trans-4-(BOC-amino)cyclohexyl)acetic acid
    • 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)aceticacid
    • 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
    • trans-(4-tert-butoxycarbonylaminocyclohexyl)-acetic acid
    • 344933-31-9
    • Boc-cis-4-aminocyclohexane acetic acid
    • trans-4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexaneacetic acid
    • (trans-4-tert-butoxycarbonylamino-cyclohexyl)-acetic acid
    • 2-((1r,4r)-4-(tert-butoxycarbonylamino)cyclohexyl)acetic acid
    • {cis-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid
    • J-519917
    • 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
    • 189153-10-4
    • IHXBNSUFUFFBRL-MGCOHNPYSA-N
    • EN300-1723952
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, trans-
    • SCHEMBL1543495
    • 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
    • 4-(Bromomethyl)naphthalene-1-carboxylicacid
    • AKOS023805541
    • cis-[4-(Boc-amino)cyclohexyl]acetic acid, >=98.0% (TLC)
    • FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID
    • EN300-72521
    • IHXBNSUFUFFBRL-AOOOYVTPSA-N
    • 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic Acid
    • CS-W005631
    • 4-(Boc-amino)cyclohexaneacetic acid
    • Boc-trans-4-Aminocyclohexaneacetic Acid
    • IHXBNSUFUFFBRL-UHFFFAOYSA-N
    • cis-1-(t-Butyloxycarbonylamino)cyclohexyl-4-acetic acid
    • MFCD03844588
    • rel-2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
    • trans-4-(tert-Butoxycarbonylamino)cyclohexylacetic acid
    • AC-31228
    • 327156-95-6
    • AKOS016001151
    • SCHEMBL622419
    • 2-(trans-4-(tert-butoxycarbonylamino)cyclohexyl)acetic acid
    • DS-15312
    • trans-1-(tert-Butyloxycarbonylamino)cyclohexyl-4-acetic acid
    • 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
    • FT-0679722
    • cis-[4-(Boc-amino)cyclohexyl]acetic acid
    • 2-((1s,4s)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid
    • trans-(4-tertbutoxycarbonylamino-cyclohexyl)-acetic acid
    • BOC-1,4-TRANS-ACHA-OH
    • SY066245
    • 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
    • AT26654
    • 74479-40-6
    • SY008622
    • J-505192
    • [(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetic acid
    • DB-095864
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
    • {4-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid
    • DB-065678
    • DB-099637
    • CHEMBL5307665
    • [(1s,4s)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetic acid
    • MDL: MFCD11848120
    • Inchi: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: IHXBNSUFUFFBRL-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CCC(CC(=O)O)CC1)=O

Computed Properties

  • Exact Mass: 257.16279
  • Monoisotopic Mass: 257.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.63

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2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:344933-31-9)2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
Order Number:A1085683
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):249.0/871.0
Email:sales@amadischem.com

2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid Related Literature

Additional information on 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid

Introduction to 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid (CAS No. 344933-31-9)

2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid, identified by the chemical identifier CAS No. 344933-31-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a tert-butoxycarbonylamino functional group attached to a cyclohexyl moiety and terminated with an acetic acid moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The tert-butoxycarbonylamino (Boc) group is a well-established protecting group in peptide synthesis and medicinal chemistry, widely used to shield the amino functionality during synthetic procedures while maintaining stability under various reaction conditions. The presence of this group in 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid suggests potential applications in the development of peptide mimetics or as a precursor for more complex peptidomimetic structures. The cyclohexyl ring provides steric hindrance, which can be strategically employed to modulate the binding affinity and selectivity of drug candidates.

Furthermore, the carboxylic acid functionality at the end of the molecule allows for further derivatization, enabling the synthesis of esters, amides, or other derivatives that may enhance solubility or bioavailability. These characteristics make 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid a versatile building block for medicinal chemists exploring novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various biological pathways and are often associated with human diseases. The structural motif present in 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid, particularly the cyclohexylamine derivative, has been explored as a scaffold for designing PPI modulators. For instance, modifications of this core structure have been investigated in the context of inhibiting kinases and other enzymes involved in cancer progression.

One notable application of derivatives related to this compound is in the field of immunomodulation. Researchers have leveraged the Boc-protected amino group to develop immunopeptidomimetics, which mimic antigenic peptides without triggering an immune response. Such molecules hold promise for applications in vaccines or immunotherapy, where precise control over immune recognition is essential. The cyclohexyl ring's ability to adopt multiple conformations also contributes to the structural diversity of potential drug candidates, allowing for optimization based on target binding preferences.

The synthesis of 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid typically involves multi-step organic transformations, starting from commercially available precursors such as cyclohexanone or cyclohexylamine. The introduction of the Boc group requires careful control of reaction conditions to ensure high yield and purity, often necessitating anhydrous environments and inert atmospheres. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing waste and improving scalability for industrial applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding how modifications to the core structure of 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid influence its interactions with biological targets. These studies often involve docking simulations to predict binding affinities and identify key pharmacophoric elements. The combination of experimental synthesis and computational analysis provides a robust framework for rational drug design.

Recent publications highlight the use of this compound as a precursor in fragment-based drug discovery (FBDD). Fragment-based approaches rely on identifying small molecular fragments that bind weakly to a target but can be optimized through iterative rounds of modification into potent inhibitors. The structural features of 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid, including its rigid cyclohexyl ring and protected amino group, make it an attractive candidate for generating libraries of diverse fragments for screening against biological targets.

The role of this compound extends beyond academic research; it has found utility in industrial settings where high-throughput screening (HTS) platforms are employed to identify lead compounds for drug development. The availability of synthetic routes that allow for rapid diversification around the core scaffold enables medicinal chemists to explore large chemical spaces efficiently.

In conclusion, 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid (CAS No. 344933-31-9) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential applications across multiple therapeutic areas. Its role as an intermediate in peptide synthesis, kinase inhibition, immunomodulation, and fragment-based drug discovery underscores its importance as a building block for innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:344933-31-9)2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
A1085683
Purity:99%/99%
Quantity:1g/5g
Price ($):249.0/871.0
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